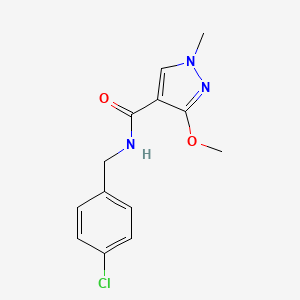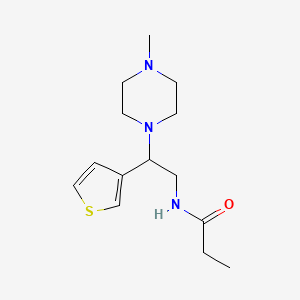
1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound with a complex structure It features a urea moiety linked to an indole ring, which is further substituted with hydroxypropyl and methoxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multiple steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole derivative is then subjected to substitution reactions to introduce the hydroxypropyl and methoxyethyl groups. This can be achieved using appropriate alkyl halides in the presence of a base.
Urea Formation: Finally, the substituted indole is reacted with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of novel polymers or as a building block in supramolecular chemistry.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways, such as those involved in cell proliferation or apoptosis, depending on its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- 1-(2-hydroxypropyl)-3-(1-(2-ethoxyethyl)-1H-indol-3-yl)urea
- 1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-2-yl)urea
Uniqueness
1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to the specific positioning of its hydroxypropyl and methoxyethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
1-(2-hydroxypropyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(19)9-16-15(20)17-13-10-18(7-8-21-2)14-6-4-3-5-12(13)14/h3-6,10-11,19H,7-9H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXJYVSWSWGRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CN(C2=CC=CC=C21)CCOC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2777746.png)

![6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane](/img/structure/B2777748.png)

![4-chloro-N-cyclooctyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2777751.png)
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2777754.png)


![1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one](/img/structure/B2777760.png)

![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2777763.png)



